3-Methoxy-1,3,4-hexatriene
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-1,3,4-hexatriene typically involves the reaction of 1,5-hexadiene with methanol in the presence of a strong acid catalyst. The reaction proceeds through the formation of a carbocation intermediate, which then undergoes nucleophilic attack by methanol to form the desired product. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C)
Catalyst: Strong acids like sulfuric acid or hydrochloric acid
Solvent: Methanol
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts can also be employed to facilitate the reaction and improve yield.
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-1,3,4-hexatriene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated compounds.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of new compounds with different functional groups.
Scientific Research Applications
3-Methoxy-1,3,4-hexatriene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying conjugated systems.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Methoxy-1,3,4-hexatriene exerts its effects involves interactions with molecular targets and pathways. The conjugated system allows for electron delocalization, which can facilitate reactions with electrophiles and nucleophiles. The methoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
1,3,5-Hexatriene: Similar conjugated system but lacks the methoxy group.
3-Methoxy-1,5-hexadiene: Similar structure but with different positioning of double bonds.
3-Methoxy-1,4-pentadiene: Shorter carbon chain with similar functional group.
Uniqueness: 3-Methoxy-1,3,4-hexatriene is unique due to its specific arrangement of double bonds and the presence of the methoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
53783-88-3 |
---|---|
Molecular Formula |
C7H10O |
Molecular Weight |
110.15 g/mol |
InChI |
InChI=1S/C7H10O/c1-4-6-7(5-2)8-3/h4-5H,2H2,1,3H3 |
InChI Key |
STCWNOWVXWSYAF-UHFFFAOYSA-N |
Canonical SMILES |
CC=C=C(C=C)OC |
Origin of Product |
United States |
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